
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine
Overview
Description
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of trifluoromethoxy-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .
Biological Activity
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 4-chloro-2-(trifluoromethoxy)phenylmethanamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A chlorinated phenyl ring
- A trifluoromethoxy substituent
These features contribute to its reactivity and biological interactions. The presence of the trifluoromethoxy group is particularly significant as it can influence the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecalis
In vitro assays demonstrated that this compound exhibits significant antibacterial activity comparable to clinically used antibiotics .
2. Anticancer Potential
The structural analogs of this compound have been tested for anticancer effects. Compounds with similar chlorinated phenyl rings have shown promising results in inhibiting cancer cell proliferation in various cancer models .
3. Ion Channel Modulation
Recent studies have explored the compound’s potential as a modulator of ion channels, particularly sodium channels. For example, it has been noted that similar compounds can selectively inhibit Na v1.3 channels, which are implicated in cardiac function and pain pathways . The modulation of these channels may lead to therapeutic applications in pain management and cardiac safety.
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of 4-chlorocinnamanilides, it was found that derivatives containing the trifluoromethoxy group exhibited enhanced antibacterial activity against both gram-positive bacteria and mycobacterial strains. The structural modifications led to improved efficacy compared to traditional antibiotics .
Compound | Structure Features | Biological Activity |
---|---|---|
4-Chloroaniline | Chlorinated phenyl ring | Antimicrobial |
Trifluoromethylbenzene | Trifluoromethyl group | Solvent properties |
2-Amino-5-chlorobenzophenone | Chlorinated phenyl ring with an amine | Anticancer |
Case Study 2: Ion Channel Inhibition
A study focused on a series of diphenylmethyl amides highlighted the importance of structural modifications in enhancing the selectivity and potency of sodium channel inhibitors. The findings suggested that compounds with trifluoromethoxy substitutions could achieve better binding affinities, indicating their potential use in developing safer pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce substituents. For example, trifluoromethoxy groups may be introduced via fluorination of methoxy precursors under controlled anhydrous conditions. Key reagents include potassium carbonate (base) and dimethylformamide (DMF) as a solvent, with temperatures maintained at 80–100°C to optimize substitution efficiency .
- Critical Parameters : Monitor reaction pH, stoichiometry of halogenating agents (e.g., PCl₅ for chloro groups), and inert atmospheres to prevent decomposition of trifluoromethoxy intermediates.
Q. How is this compound characterized structurally and quantitatively?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro at C2, trifluoromethoxy at C4) and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₈H₇ClF₃NO, MW 225.59 g/mol) and detects fragmentation patterns .
- HPLC : Reverse-phase chromatography with C18 columns assesses purity (>95%) using UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?
- Case Study : Derivatives with trifluoromethoxy groups show divergent cytotoxicity (e.g., IC₅₀ ranges from 1–50 µM in cancer cell lines). Systematic SAR studies reveal that chloro substitution at C2 enhances DNA intercalation, while trifluoromethoxy at C4 improves lipophilicity and membrane permeability .
- Methodology :
- Comparative Assays : Test analogs (e.g., 3-chloro vs. 2-chloro isomers) in parallel using MTT assays on HeLa and MCF-7 cells .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to DNA topoisomerase II, explaining potency variations .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- DNA Interaction : Fluorescence quenching assays and circular dichroism (CD) demonstrate groove-binding to AT-rich DNA regions, disrupting replication .
- Enzyme Inhibition : Kinase profiling (Eurofins Panlabs) identifies inhibition of PI3Kα (IC₅₀ = 2.3 µM), linked to apoptotic signaling in cancer models .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Scale-Up Issues :
- By-Product Formation : Trifluoromethoxy groups are prone to hydrolysis at high temperatures; use low-boiling solvents (e.g., THF) and short reaction times .
- Purification : Flash chromatography with silica gel (hexane/EtOAc gradient) removes chlorinated by-products. For industrial-scale batches, continuous flow reactors improve yield (75% → 88%) .
Q. Key Recommendations for Researchers
- Synthetic Reproducibility : Validate batch consistency via H NMR and LC-MS before biological assays.
- Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanistic hypotheses.
- Data Transparency : Report negative results (e.g., inactive analogs) to refine SAR models .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDWCRSNWLKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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